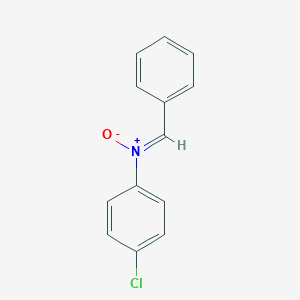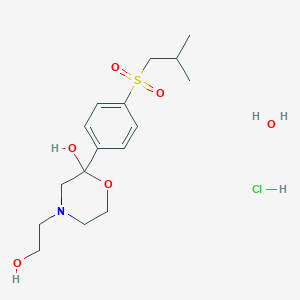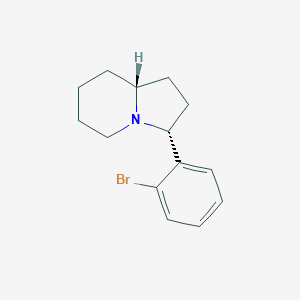
3-(2-Bromophenyl)octahydroindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)octahydroindolizine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of octahydroindolizines, which are known for their diverse biological activities and therapeutic potential.
科学研究应用
3-(2-Bromophenyl)octahydroindolizine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and anti-tumor activities. It has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 3-(2-Bromophenyl)octahydroindolizine is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)octahydroindolizine has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has a significant effect on the central nervous system, causing sedation and reducing anxiety. In addition, it has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 3-(2-Bromophenyl)octahydroindolizine in lab experiments is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of inflammation, pain, and cancer growth. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of 3-(2-Bromophenyl)octahydroindolizine. One of the most promising areas of research is in the development of new drugs based on this compound. Several studies have shown that it has potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of several diseases. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how it works and how it can be used to develop new drugs. Finally, the synthesis method of this compound can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, 3-(2-Bromophenyl)octahydroindolizine is a unique compound with several potential applications in the field of medicinal chemistry. It has been found to have potent anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the treatment of several diseases. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on this compound. The synthesis method of this compound can also be optimized to make it more accessible for use in lab experiments.
合成方法
The synthesis of 3-(2-Bromophenyl)octahydroindolizine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromobenzaldehyde and octahydroindolizine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to obtain the desired product. Other methods for synthesizing this compound include the use of different starting materials and reaction conditions.
属性
CAS 编号 |
103729-18-6 |
|---|---|
产品名称 |
3-(2-Bromophenyl)octahydroindolizine |
分子式 |
C18H12N2O4 |
分子量 |
280.2 g/mol |
IUPAC 名称 |
(3R,8aR)-3-(2-bromophenyl)-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C14H18BrN/c15-13-7-2-1-6-12(13)14-9-8-11-5-3-4-10-16(11)14/h1-2,6-7,11,14H,3-5,8-10H2/t11-,14-/m1/s1 |
InChI 键 |
NYBDMYWOGLTJBP-BXUZGUMPSA-N |
手性 SMILES |
C1CCN2[C@H](C1)CC[C@@H]2C3=CC=CC=C3Br |
SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
规范 SMILES |
C1CCN2C(C1)CCC2C3=CC=CC=C3Br |
同义词 |
3-(2-bromophenyl)octahydroindolizine McN 5195 McN-5195 RWJ 22757 RWJ-22757 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



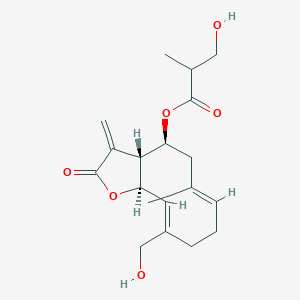
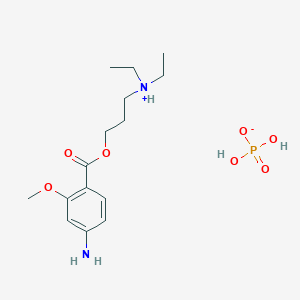
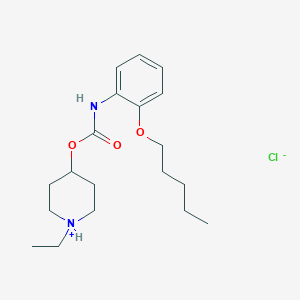
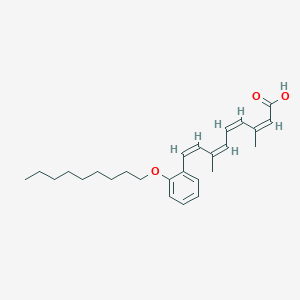

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
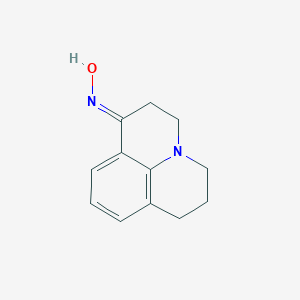
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
